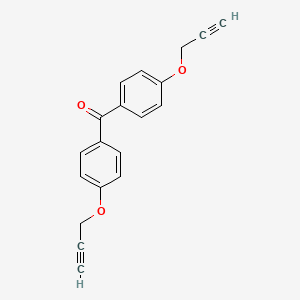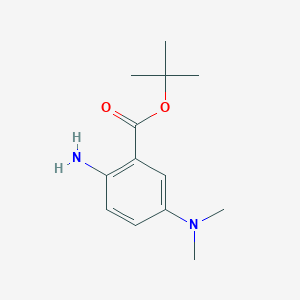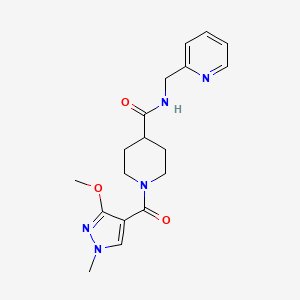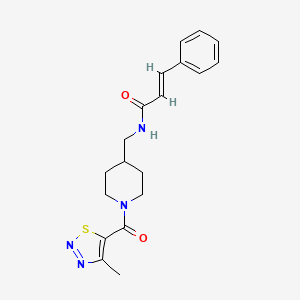![molecular formula C21H23ClN4O3S3 B2505061 (4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone CAS No. 1101177-24-5](/img/structure/B2505061.png)
(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While the exact synthesis of the compound is not detailed in the provided papers, a related compound with antiprotozoal activity was synthesized and characterized in one of the studies. This related compound, a derivative of 4-(7-chloroquinolin-4-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, was created in an effort to develop new antiprotozoal agents. The synthesis involved the creation of derivatives (5-14), which were then biologically evaluated for their activity against Entamoeba histolytica and Plasmodium falciparum .
Molecular Structure Analysis
The molecular structure of a related compound, "1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol," was characterized using spectroscopic techniques and confirmed by X-ray crystallographic studies. The crystallographic data revealed that the compound crystallizes in the monoclinic space group P2(1)/c, with specific cell parameters and a chair conformation for the piperidine ring. The geometry around the sulfur atom was found to be distorted from a regular tetrahedron . This information, while not about the exact compound , provides insight into the types of analyses that could be performed to understand the molecular structure of similar compounds.
Chemical Reactions Analysis
The provided papers do not detail specific chemical reactions involving the compound "(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone." However, the synthesis of related compounds typically involves condensation reactions and the use of bases such as triethylamine, as well as solvents like methylene dichloride . These methods could potentially be applied to the synthesis and further chemical reaction analysis of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported in the provided papers. However, the related compounds synthesized for antiprotozoal activity were evaluated for their safety profile to host red blood cells, indicating that solubility, stability, and toxicity are important properties to consider . Additionally, the crystal structure of a similar compound provides information on its solid-state properties, such as crystallinity and molecular conformation .
Applications De Recherche Scientifique
Antimicrobial Applications
Research on compounds with structural similarity to the query compound has shown potential antimicrobial activity. Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives with benzothiazole moieties and tested their antimicrobial activity, finding variable and modest activity against bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011). This suggests potential applications of similar compounds in developing new antimicrobial agents.
Synthesis and Biological Activity
A study by Mhaske, Shelke, Raundal, and Jadhav (2014) focused on synthesizing (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives and evaluating their antimicrobial activity. Most compounds demonstrated moderate to good activity, indicating the potential of such structures in therapeutic applications (Mhaske, Shelke, Raundal, & Jadhav, 2014).
Potential in Antipsychotic Therapy
Raviña et al. (2000) prepared and evaluated novel butyrophenones as antipsychotic agents by assessing their affinity for dopamine and serotonin receptors. Their research suggests that compounds with similar structural elements may have applications in treating psychiatric disorders, highlighting the importance of conformational structure in their activity (Raviña et al., 2000).
Antiprotozoal Activity
Ansari et al. (2017) synthesized derivatives of 4-(7-chloroquinolin-4-yl) piperazin-1-yl)pyrrolidin-2-yl)methanone and evaluated them for antiprotozoal activity. Several compounds showed promising activity against Entamoeba histolytica and Plasmodium falciparum, demonstrating the potential of such molecules in developing new antiprotozoal agents (Ansari et al., 2017).
Mécanisme D'action
Target of Action
The compound contains a thiazole ring, which is found in many biologically active compounds such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . Therefore, it’s possible that this compound could have similar targets, but without specific research, it’s hard to say definitively.
Mode of Action
The mode of action would depend on the specific target of the compound. For example, if the target were a protein, the compound might bind to the protein and alter its function. The presence of a piperazine ring and a thiophene ring could potentially enhance the compound’s ability to interact with its targets .
Biochemical Pathways
Without specific information, it’s difficult to say which biochemical pathways this compound might affect. Compounds with similar structures have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Pharmacokinetics
The pharmacokinetics of a compound depend on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could potentially affect the compound’s bioavailability and distribution in the body.
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For example, if the compound had anti-inflammatory activity, it might reduce inflammation in the body .
Action Environment
The action of the compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. For example, the compound’s solubility could affect its distribution in the body and its stability could be affected by temperature and pH .
Propriétés
IUPAC Name |
[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O3S3/c1-14-6-7-15(22)19-18(14)23-21(31-19)25-11-9-24(10-12-25)20(27)16-4-2-8-26(16)32(28,29)17-5-3-13-30-17/h3,5-7,13,16H,2,4,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIWRGSBEWDOSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4CCCN4S(=O)(=O)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[3-(5-Methyl-1H-1,2,4-triazol-3-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2504978.png)


![1-({4-[2-(Acetylamino)ethyl]phenyl}sulfonyl)proline](/img/structure/B2504983.png)

![(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(pyridin-4-yl)methanone](/img/structure/B2504985.png)



![N-(3-chlorophenyl)-5-[(4-methylphenyl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2504992.png)


![Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-oxazole-4-carboxylate](/img/structure/B2504996.png)
